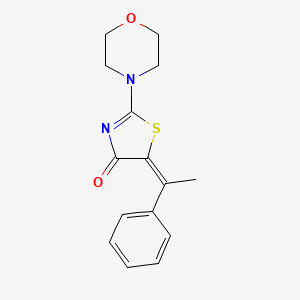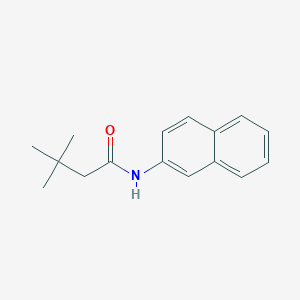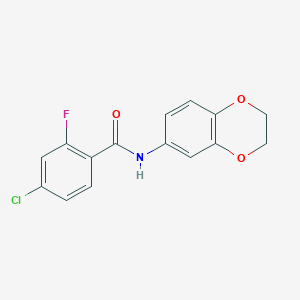
3-ethoxy-N-(4-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C16H17NO2. It is a member of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethoxy group attached to the benzene ring and a methylphenyl group attached to the amide nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(4-methylphenyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 4-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems also ensures consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethoxy-N-(4-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-ethoxybenzoic acid derivatives.
Reduction: 3-ethoxy-N-(4-methylphenyl)amine.
Substitution: Nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
3-ethoxy-N-(4-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-ethoxy-N-(4-methylphenyl)benzamide can be compared with other similar compounds such as:
4-ethoxy-N-(3-methylphenyl)benzamide: Similar structure but with the ethoxy group attached to the 4-position of the benzene ring.
3-ethoxy-N-(4-methylbenzyl)benzamide: Similar structure but with a benzyl group instead of a phenyl group attached to the amide nitrogen.
4-methoxy-N-(4-methylphenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
These compounds share similar chemical properties and reactivity but may exhibit different biological activities and applications due to the variations in their structures.
Propriétés
IUPAC Name |
3-ethoxy-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-3-19-15-6-4-5-13(11-15)16(18)17-14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLNYMKFRKPYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)

![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
![2,3,4,5,6-pentamethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B5700304.png)


![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE](/img/structure/B5700350.png)
![1-(3,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)
